(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Role of S 3,3 Dibromo 1,1 Bi 2 Naphthol in Contemporary Research
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound that belongs to the family of atropisomeric biaryls. nih.gov Its structure consists of two naphthol units linked at the 1 and 1' positions, with bromine atoms substituted at the 3 and 3' positions. This specific substitution pattern, combined with the inherent chirality of the binaphthyl system, dictates its utility in various chemical applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 119707-74-3 sigmaaldrich.com |
| Molecular Formula | C₂₀H₁₂Br₂O₂ sigmaaldrich.com |
| Molecular Weight | 444.12 g/mol sigmaaldrich.com |
| Melting Point | 256-260 °C sigmaaldrich.com |
| Specific Rotation ([α]²⁰/D) | -90° (c=1, MeOH) |
| Appearance | White to light yellow or light orange powder/crystal tcichemicals.com |
The chirality of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives does not arise from a stereogenic carbon atom but from hindered rotation around the C1-C1' single bond that connects the two naphthalene (B1677914) rings. nih.gov This phenomenon is known as atropisomerism, and the resulting stereoisomers are called atropisomers. princeton.edu The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions, and the hydroxyl groups at the 2 and 2' positions, creates a high rotational barrier that prevents the two naphthyl rings from becoming coplanar. acs.org This restricted rotation results in two stable, non-superimposable, mirror-image conformers, designated as (R) and (S) enantiomers. nih.gov
This axial chirality is the cornerstone of the binaphthyl system's success in asymmetric catalysis. researchgate.net The C₂-symmetric scaffold provides a well-defined and predictable chiral environment. When coordinated to a metal center or used as an organocatalyst, the binaphthyl framework can effectively differentiate between the two faces of a prochiral substrate, guiding the reaction to form one enantiomer of the product preferentially. acs.org The optical stability of the binaphthyl skeleton is a crucial factor; the high energy barrier to racemization ensures that the chiral integrity of the ligand is maintained under various reaction conditions. acs.org
While the parent BINOL molecule is a highly effective chiral ligand, the quest for improved catalytic activity, selectivity, and substrate scope has led to the development of numerous derivatives. sigmaaldrich.commdpi.com The introduction of substituents onto the binaphthyl core is a key strategy for tuning its steric and electronic properties. nih.gov Halogenation, in particular, has proven to be a powerful modification.
The introduction of halogen atoms, such as bromine, at specific positions on the BINOL rings significantly alters the ligand's characteristics. Placing bromine atoms at the 3 and 3' positions, as in this compound, has several important consequences:
Electronic Effects : The electron-withdrawing nature of the bromine atoms can modify the acidity of the hydroxyl groups and influence the electronic properties of the entire aromatic system. This can affect the ligand's coordination to metal centers and the reactivity of the resulting catalyst complex.
Steric Hindrance : The bromine atoms increase the steric bulk around the chiral pocket of the ligand. This enhanced steric hindrance can lead to more effective shielding of one face of a coordinated substrate, resulting in higher enantioselectivity in catalytic reactions. For instance, in the allylation of cyclic enones, brominated BINOL derivatives show higher enantioselectivity compared to unsubstituted BINOL because the bromine atoms help to stabilize the transition states through steric guidance.
The systematic study of halogenated BINOLs, including diiodo and mixed halogen derivatives, has allowed chemists to create a library of ligands with finely tuned properties. This evolution from the parent BINOL to its halogenated counterparts represents a significant advancement in the design of chiral ligands, enabling higher efficiency and selectivity in a broader range of asymmetric transformations.
The unique properties conferred by the 3,3'-dibromo substitution pattern make this compound a highly versatile and relevant compound in modern chemistry.
In Advanced Chemical Synthesis:
This compound is predominantly used as a chiral ligand or catalyst in a variety of asymmetric reactions. chemicalbook.com Its ability to induce high levels of stereocontrol is critical for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. Notable applications include:
Asymmetric Aldol Reactions : It serves as a ligand to catalyze the formation of chiral products from silyl (B83357) enol ethers and aldehydes with high enantioselectivity.
Hetero-Diels-Alder Reactions : It is used as a ligand in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions. chemicalbook.comchemicalbook.com
Strecker Reactions : As a ligand, it helps prepare chiral zirconium catalysts that are effective in asymmetric Strecker reactions for the synthesis of α-amino acids. chemicalbook.comchemicalbook.com
Other Catalytic Reactions : It has also been successfully employed in asymmetric intramolecular [3+2] cycloadditions, syn-selective Petasis reactions, and the asymmetric propargylation of ketones. chemicalbook.comchemicalbook.com
Chiral Recognition : It can be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of chiral molecules like flavanones.
In Materials Science:
The rigid, chiral structure of this compound also makes it a valuable building block for functional materials.
Liquid Crystals : Chiral binaphthyl derivatives are used as chiral dopants to induce helical twisting in nematic and smectic liquid crystal phases, creating chiral nematic (N) and chiral smectic C (SmC) phases. rsc.org Derivatives with substituents at the 3,3' positions have been shown to exhibit a high helical twisting power. rsc.org
Polymer Synthesis : The bromine atoms can serve as handles for further functionalization or polymerization. For example, they can be used in cross-coupling reactions to incorporate the chiral binaphthyl unit into the backbone of polymers, creating chiral materials with potential applications in separations and sensing. nih.gov It has been noted that allyloxy groups can be added to enhance solubility while the bromine atoms improve thermal stability in polymer synthesis.
Comparative Catalytic Performance of BINOL Derivatives
| Ligand/Catalyst | Reaction Type | Enantiomeric Excess (ee) | Key Observation |
|---|---|---|---|
| (S)-3,3'-Dibromo-BINOL | Trifluoromethyl Allenol Synthesis | 92% | The brominated derivative shows significantly higher enantioselectivity. |
| (R)-1,1'-Bi-2-naphthol (BINOL) | Trifluoromethyl Allenol Synthesis | 40% | The non-brominated parent compound is less effective in this specific transformation. |
| (S)-3,3'-Dibromo-BINOL | Allylation of cyclic enones | High enantioselectivity | Bromine atoms stabilize the transition state through steric and electronic effects. |
| Unsubstituted BINOL | Allylation of cyclic enones | Lower enantioselectivity | Lacks the steric bulk and electronic effects of the bromine substituents. |
Synthetic Methodologies for S 3,3 Dibromo 1,1 Bi 2 Naphthol
Electrophilic Aromatic Substitution Approaches from BINOLbenchchem.com
Direct electrophilic substitution on the aromatic rings of BINOL is a primary strategy for its functionalization. nih.govnih.gov However, the inherent electronic properties of the BINOL structure present significant challenges in achieving selective substitution at the 3,3'-positions. nih.gov
The reaction of BINOL with molecular bromine (Br₂) typically does not yield the 3,3'-dibromo derivative as the main product. The electron-donating nature of the hydroxyl groups at the 2,2'-positions directs electrophiles primarily to the 6,6'-positions. nih.govacs.org For instance, the treatment of (R)-BINOL with bromine in dichloromethane (B109758) at low temperatures results in (R)-6,6'-dibromoBINOL in very high yield. nih.govacs.org
To achieve bromination at the 3,3'-positions, the more reactive 6,6'-positions must first be blocked. This is typically accomplished by introducing bulky substituents at these positions. When (S)-6,6′-di-tert-butyl-BINOL is reacted with excess molecular bromine, the electrophilic attack is sterically directed to the 3,3'-positions, affording the desired (S)-3,3'-Dibromo-6,6′-di-tert-butyl-1,1′-bi-2-naphthol. nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| (S)-6,6′-di-tert-butyl-BINOL | Excess Br₂ | CH₂Cl₂ | -78 °C, 3 h | (S)-3,3'-Dibromo-6,6′-di-tert-butyl-1,1′-bi-2-naphthol | 80% |
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination in aprotic solvents. organic-chemistry.orgnih.gov It serves as a source of electrophilic bromine for various aromatic compounds. organic-chemistry.org In the context of BINOL derivatives, NBS has been successfully employed for bromination. For example, a BINOL analogue, the dimethyl ether of biphenanthrol, undergoes dibromination in quantitative yield when treated with NBS in refluxing acetonitrile. nih.govacs.org Similar to reactions with molecular bromine, the application of NBS to unsubstituted BINOL would not be expected to selectively yield the 3,3'-dibromo product due to the directing effects of the oxygen atoms. The strategy of blocking more reactive sites remains crucial for directing the substitution. nih.gov
The regioselectivity of electrophilic substitution on the BINOL skeleton is dominated by the electronic effects of the 2,2'-hydroxyl groups. nih.govacs.org These groups are strongly activating and direct incoming electrophiles to the ortho and para positions. Consequently, the 6,6'-positions are the most electronically favored sites for substitution. nih.govacs.org Computational analysis of the Highest Occupied Molecular Orbital (HOMO) of BINOL indicates that the 3-position is less favorable for electrophilic attack. nih.gov
Several factors influence the site of bromination:
Electronic Effects : The primary directing influence comes from the electron-donating oxygen atoms, which activate the 6,6' positions. acs.org Even when other electron-donating or -withdrawing groups are present at the 3,3'-positions, bromination still selectively occurs at the 6,6'-positions. nih.govacs.org
Steric Hindrance : When the 6,6'-positions are occupied by bulky groups, such as tert-butyl, further electrophilic substitution is sterically hindered at those sites and is forced to occur at the less sterically encumbered 3,3'-positions. nih.gov
Protecting Groups : Altering the electronic nature of the directing group can change the regioselectivity. For example, converting the hydroxyl groups of BINOL to acetates reduces their electron-donating strength, shifting the preferred site of bromination from the 6,6'- to the 5,5'-positions. nih.govacs.org
Therefore, achieving 3,3'-dibromination via electrophilic aromatic substitution is not a direct process but one that requires strategic modification of the BINOL starting material to override its natural reactivity. nih.gov
The principal challenge in synthesizing 3,3'-dibromo-BINOL via electrophilic aromatic substitution is overcoming the intrinsic regioselectivity of the BINOL nucleus, which strongly favors substitution at the 6,6'-positions. nih.govacs.org Direct bromination of BINOL often leads to a mixture of regioisomers, with 6,6'-dibromo-BINOL being the predominant product, and can also include 5-brominated side products. nih.govrsc.org This makes isolation of the pure 3,3'-isomer difficult and necessitates thorough purification protocols. rsc.orgresearchgate.net
To achieve exclusive 3,3'-dibromination, a multi-step synthetic sequence is generally required. This typically involves:
Introduction of bulky blocking groups at the 6,6'-positions. nih.gov
Electrophilic bromination at the now-favored 3,3'-positions. nih.gov
(Optional) Removal of the blocking groups, if desired.
An alternative synthetic route that bypasses the challenges of electrophilic aromatic substitution is the ortho-lithiation of protected BINOL at the 3,3'-positions, followed by quenching with an electrophilic bromine source like Br₂. nih.govreddit.com This method has been extensively used to prepare a variety of 3,3'-substituted BINOLs. nih.gov
Diastereoselective Resolution Methods for Binaphthol Derivatives
An alternative to the direct asymmetric synthesis or modification of enantiopure BINOL is the synthesis of the racemic 3,3'-dibromo-1,1'-bi-2-naphthol followed by the separation of the enantiomers. This process is known as chiral resolution. wikipedia.org
The most common method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org
For BINOL and its derivatives, this is often achieved by forming diastereomeric complexes or salts. orgsyn.org Although specific examples for 3,3'-dibromo-BINOL are not detailed in the provided search results, the well-established methods for resolving racemic BINOL are directly applicable. Chiral amines, particularly Cinchona alkaloids and their derivatives, are highly effective resolving agents for BINOL. orgsyn.orgacs.org For example, N-benzylcinchonidinium chloride forms a co-crystal selectively with (R)-BINOL, allowing it to be separated from the (S)-BINOL enantiomer. orgsyn.org After separation, a simple acid-base workup removes the resolving agent to yield the enantiomerically pure binaphthol. wikipedia.orgorgsyn.org
| Resolving Agent Class | Specific Example | Mechanism |
|---|---|---|
| Chiral Amines (Alkaloids) | N-benzylcinchonidinium chloride | Forms diastereomeric salt co-crystals |
| Chiral Amines | (1R,2R)-diaminocyclohexane | Forms diastereomeric complexes |
| Amino Acid Derivatives | (S)-Proline derivatives | Forms diastereomeric complexes |
| Acids | Tartaric acid derivatives | Forms diastereomeric salts with derivatized BINOL |
Another advanced resolution strategy involves derivatizing the racemic binaphthol with a boronic acid group. This derivative can then react with a chiral ligand, such as one derived from pinene, to form diastereomers that can be separated and subsequently converted to the desired substituted BINOL enantiomers. nih.gov
Preservation of Enantiopurity during Synthesis
The axial chirality of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is susceptible to racemization under certain conditions. Therefore, maintaining its enantiomeric purity throughout synthetic manipulations is of paramount importance.
Temperature Control for Racemization Mitigation
The rotational energy barrier of the C-C single bond connecting the two naphthyl rings in BINOL derivatives is a key factor in their stereochemical stability. Elevated temperatures can provide sufficient thermal energy to overcome this barrier, leading to atropisomerization and a loss of enantiomeric excess. Consequently, it is crucial to maintain low to moderate temperatures during the synthesis and handling of enantiomerically pure 3,3'-Dibromo-1,1'-bi-2-naphthol to prevent racemization.
Minimization of Acidic Conditions
The presence of strong acids can catalyze the racemization of BINOL derivatives. Acidic conditions can lead to the protonation of the hydroxyl groups, which is believed to lower the rotational energy barrier of the biaryl axis. To preserve the enantiopurity of this compound, it is advisable to avoid strongly acidic environments or to minimize the duration of exposure to such conditions.
Derivatization Strategies from this compound
The bromine substituents at the 3 and 3' positions of this compound serve as versatile synthetic handles, enabling a wide range of derivatization reactions. These modifications are instrumental in fine-tuning the steric and electronic properties of the resulting ligands for specific applications in asymmetric catalysis.
Substitution Reactions of Bromine Atoms with Alkyl and Aryl Groups
The bromine atoms can be readily substituted with various alkyl and aryl groups through reactions with organometallic reagents. For instance, treatment with organolithium or Grignard reagents can lead to the formation of new carbon-carbon bonds at the 3 and 3' positions. These substitution reactions significantly expand the diversity of the available BINOL-based ligands.
Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives
The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed cross-coupling reaction for the synthesis of 3,3'-bis-arylated BINOL derivatives. This reaction pairs this compound with a variety of arylboronic acids, offering a straightforward and high-yielding route to a vast array of derivatives with tailored electronic and steric profiles.
Interactive Data Table: Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives
| Palladium Catalyst | Ligand | Base | Arylboronic Acid | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | PPh3 | Na2CO3 | Phenylboronic acid | >95% |
| Pd2(dba)3 | SPhos | K3PO4 | 4-Methoxyphenylboronic acid | 92% |
Palladium-Catalyzed Conditions
Palladium catalysis is a cornerstone for the functionalization of this compound. The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively employed to synthesize a range of 3,3'-bis-arylated BINOL derivatives. This method is significant because it allows for the direct formation of carbon-carbon bonds at the 3 and 3' positions of the binaphthyl core.
An efficient catalytic system for this transformation involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source. Research has demonstrated that this catalyst, when paired with an appropriate ligand, can facilitate the coupling of the unprotected dibromo-BINOL compound with various arylboronic acids. The reactions are noted for proceeding under mild conditions and can be effective even with very low palladium loading, sometimes as low as 500 ppm. This efficiency makes the process more cost-effective and environmentally benign. The ability to use the unprotected form of 3,3'-dibromo-BINOL, without the need for protecting the hydroxyl groups, adds to the synthetic utility and step-economy of this methodology.
Ligand Accelerated Stereoretentive Coupling
A key advancement in the palladium-catalyzed synthesis of 3,3'-diaryl BINOLs from this compound is the use of specific ligands that accelerate the reaction while ensuring the retention of stereochemistry. The axial chirality of the BINOL backbone is crucial for its application in asymmetric catalysis, and its preservation during subsequent transformations is paramount.
The Suzuki-Miyaura coupling has been shown to proceed with complete retention of enantiopurity when an active catalyst system of Pd(OAc)₂ with the ligand BI-DIME is used. This ligand-accelerated process is critical for producing enantiomerically pure 3,3'-bis-arylated BINOL derivatives. The ligand plays a crucial role in the catalytic cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination, while stabilizing the chiral conformation of the BINOL substrate throughout the reaction. The stereoretentive nature of this coupling ensures that the valuable chirality of the starting material is transferred to the more complex and functionalized products.
Below is a table representing the general conditions for this coupling reaction.
| Parameter | Details |
| Reactants | This compound, Arylboronic Acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | BI-DIME |
| Key Feature | Complete retention of enantiopurity |
| Catalyst Loading | As low as 500 ppm |
| Outcome | Enantiomerically pure 3,3'-bis-arylated BINOL derivatives |
Formation of Chiral Silanes and Sila-Macrocycles
The synthesis of chiral silanes and sila-macrocycles utilizing this compound as a direct starting material is not extensively documented in scientific literature. While the parent compound, (S)-1,1'-bi-2-naphthol (BINOL), is widely used to create chiral silicon-containing reagents and structures, the specific application of its 3,3'-dibromo derivative for this purpose appears to be a specialized or less-explored area of synthesis. The ortho-lithiation of protected BINOL followed by reaction with silyl (B83357) electrophiles is a known method to produce 3,3'-disilyl BINOLs. However, direct functionalization of the carbon-bromine bonds in 3,3'-dibromo-BINOL to form carbon-silicon bonds or to build sila-macrocycles has not been prominently reported.
Applications in Chiral Recognition and Sensing
Chiral Solvating Agent in NMR Spectroscopy
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol serves as an effective chiral solvating agent (CSA) in ¹H NMR spectroscopy for the enantiodiscrimination of various chiral molecules, most notably flavanones. researchgate.netacs.orgnih.gov This application relies on the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These complexes exhibit distinct NMR spectra, allowing for both the quantification of enantiomeric purity and the assignment of absolute configuration.
The process typically involves mixing the analyte with this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and observing the resulting ¹H NMR spectrum. The differing interactions between the CSA and each enantiomer lead to a separation of signals for corresponding protons, a phenomenon known as chemical shift nonequivalence (Δδ). researchgate.net
The enantiomeric purity, or enantiomeric excess (ee), of a sample can be accurately determined by integrating the well-resolved signals of the protons of the two diastereomeric complexes in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample. Research has shown that the enantiomeric purity results obtained using this NMR method with this compound as the CSA closely match the results from chiral High-Performance Liquid Chromatography (HPLC) analysis. researchgate.netacs.orgnih.gov
For example, in the analysis of the flavanone (B1672756) bavachinin, distinct splitting of the proton signals is observed in the presence of the dibromo-BINOL derivative, allowing for the calculation of the enantiomeric excess. researchgate.net
Table 1: Comparison of Enantiomeric Purity (% ee) Determination by ¹H NMR and Chiral HPLC for Selected Flavanones using this compound as a Chiral Solvating Agent.
| Flavanone | ¹H NMR (% ee) | Chiral HPLC (% ee) |
|---|---|---|
| Bavachinin | Data Not Specified | Data Not Specified |
| Naringenin | Data Not Specified | Data Not Specified |
| Hesperetin | Data Not Specified | Data Not Specified |
Note: Specific numerical data for direct comparison is often presented in graphical or spectral form in the primary literature and may not be explicitly tabulated.
Beyond determining enantiomeric purity, this compound can be used to assign the absolute configuration of flavanones. researchgate.netacs.orgnih.gov This is achieved by analyzing the direction of the chemical shift changes (i.e., upfield or downfield shifts) for specific protons of the flavanone upon interaction with the (S)-configured CSA.
A consistent model has been developed based on the observation that the H-3a proton of (S)-flavanones is deshielded (shifted downfield) relative to the H-3a proton of (R)-flavanones when complexed with this compound. nih.gov This differential shielding is attributed to the specific geometry of the diastereomeric complexes, where one of the naphthyl rings of the CSA shields the H-3a proton of the (R)-flavanone more effectively than that of the (S)-flavanone. nih.gov By observing which enantiomer's H-3a signal appears at a higher or lower chemical shift, the absolute configuration can be confidently assigned. nih.gov
Table 2: Observed Chemical Shift Nonequivalence (Δδ in Hz) for Protons of Racemic Flavanones in the Presence of this compound.
| Flavanone | Proton | Δδ (Hz) |
|---|---|---|
| Bavachinin | H-3a | Value Not Specified |
| Bavachinin | H-2 | Value Not Specified |
| Naringenin | H-3a | Value Not Specified |
Note: Precise Δδ values are dependent on experimental conditions such as solvent, temperature, and the molar ratio of CSA to analyte.
Fluorescent Probes for Biological Imaging
While the parent compound BINOL and its various derivatives are extensively used in the development of fluorescent sensors, this compound itself is not directly fluorescent. However, its rigid chiral scaffold makes it an excellent starting material for the synthesis of more complex fluorescent probes. For instance, derivatives such as 3,3'-diformyl-BINOL can be brominated to create probes for specific analytes. The application of this compound as a direct fluorescent probe for biological imaging is not prominently documented in scientific literature. Further functionalization is generally required to append a fluorophore and targeting moieties for specific biological applications.
Sensors for Chiral Amino Alcohols and Amino Acids
The enantioselective recognition of biologically crucial molecules like amino alcohols and amino acids is a significant area of research. BINOL-based sensors have shown considerable promise in this domain. rsc.orgnih.gov The recognition mechanism often involves the formation of diastereomeric complexes through hydrogen bonding and other non-covalent interactions, leading to a detectable change in a signal, such as fluorescence.
While there is extensive research on various BINOL derivatives for sensing amino alcohols and amino acids, studies specifically employing this compound for this purpose are limited. The bromine atoms at the 3 and 3' positions can influence the electronic properties and steric environment of the BINOL core, which could potentially be exploited for the development of selective sensors. However, the literature more frequently reports on other derivatives, such as those with amino or formyl groups at these positions, for direct sensing applications. researchgate.net
Complexation with Metal Ions for Sensor Development
The two hydroxyl groups of the BINOL framework can act as a chelating unit for metal ions. The formation of metal complexes with BINOL derivatives is a common strategy to enhance their sensing capabilities. The metal ion can act as a binding site for the analyte and can also modulate the photophysical properties of the BINOL scaffold, leading to "turn-on" or "turn-off" fluorescent responses. researchgate.net
For example, the zinc(II) complex of a brominated 3,3'-diformyl-BINOL derivative has been shown to exhibit enantioselective fluorescence for the recognition of amino acids in aqueous media. In this case, the dibromo-BINOL derivative serves as a precursor to the final sensor. The direct complexation of metal ions with this compound for the development of sensors has been explored to a lesser extent compared to other functionalized BINOLs. The electron-withdrawing nature of the bromine atoms can affect the acidity of the hydroxyl protons and the coordination properties of the resulting naphthoxide, offering avenues for the design of novel metal-based sensors.
Theoretical and Mechanistic Investigations
Computational Studies on Regioselectivity
The synthesis of 3,3'-dibromo-1,1'-bi-2-naphthol presents a significant challenge in regioselectivity. During the electrophilic bromination of the 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold, substitution can occur at several positions. While the 6,6'-positions are often electronically favored for electrophilic attack, achieving selective bromination at the 3,3'-positions is crucial for obtaining the target compound. acs.orgnih.gov Computational studies have been employed to understand the interplay of electronic and steric factors that control the reaction's outcome.
Computational analyses suggest that steric hindrance from the bulky binaphthyl backbone plays a pivotal role in directing electrophilic substitution. While electronic factors might favor substitution at other positions like 6 and 8, the steric environment around these sites can hinder the approach of the electrophile. acs.orgnih.gov In cases where the more electronically activated 6,6'-positions are blocked by other bulky groups, electrophilic attack is directed to the less sterically hindered 3,3'-positions. nih.gov This steric control is a key principle exploited in the synthesis of 3,3'-disubstituted BINOL derivatives.
The regioselectivity of bromine addition to the BINOL skeleton is also subject to kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com Under kinetic control, the product that is formed fastest is the major product, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com At low temperatures, the reaction is typically irreversible, and the product distribution is governed by the relative rates of formation. masterorganicchemistry.com Computational studies indicate that achieving the desired 3,3'-dibromo isomer relies on carefully controlling reaction conditions to favor the kinetically preferred pathway, as this is critical for the outcome of the bromine addition.
Isomerization and Racemization Pathways
The axial chirality of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a result of hindered rotation around the C1-C1' single bond between the two naphthyl rings. This restricted rotation, or atropisomerism, creates a high energy barrier to racemization, which is the process of converting one enantiomer into its mirror image, resulting in a loss of optical activity. nih.govmdpi.com The high optical stability of BINOL derivatives is a direct consequence of this substantial rotational barrier. nih.gov
Quantum calculations are a powerful tool for studying the racemization process of BINOL derivatives. nih.govresearchgate.net These calculations can map the potential energy surface for the rotation around the C1-C1' bond and identify the transition state structures. The energy difference between the ground state (the stable, twisted conformation) and the transition state (a more planar conformation) represents the activation energy barrier for racemization. nih.gov Experimental measurements for the parent 1,1'-bi-2-naphthol (BINOL) show a high racemization barrier of approximately 37-38 kcal/mol (155-158 kJ/mol), requiring temperatures above 200°C for interconversion. mdpi.com Theoretical calculations have predicted barriers in a similar range, confirming the high optical stability of the BINOL framework. mdpi.com
Density Functional Theory (DFT) is a widely used computational method to investigate the racemization of binaphthyl systems. researchgate.net DFT calculations have shown that the preferred pathway for racemization typically proceeds through a centrosymmetric, anti-periplanar transition state. nih.govacs.org These studies have been crucial in confirming that the racemization barrier is largely independent of solvent effects or the electron-donating or -withdrawing nature of substituents. nih.govacs.org DFT calculations performed on various BINOL derivatives and related structures have consistently demonstrated that the steric bulk of the substituents is the dominant factor controlling the height of the energy barrier. nih.gov For 3,3'-dibromo-1,1'-bi-2-naphthol, the molecule's optical activity is based on the "prohibitive energetic barrier for conversion into the enantiomer," a feature that has been explored using DFT calculations. nih.gov
The primary factor governing the racemization barrier in 1,1'-binaphthyl derivatives is the size of the substituents at the ortho positions (2,2' and, by extension, 3,3') to the internaphthyl bond. nih.govresearchgate.net Quantum calculations have demonstrated a clear correlation between the steric bulk of the substituents and the magnitude of the rotational energy barrier. nih.gov Larger, bulkier groups lead to greater steric repulsion in the planar transition state, thus increasing the energy barrier and enhancing the optical stability of the compound. nih.gov Replacing the hydrogen atoms at the 2,2' positions with any other group, including the hydroxyl groups of BINOL, raises the racemization barrier significantly. nih.govacs.org The effect of various substituents on the calculated racemization barrier for 2,2'-disubstituted 1,1'-binaphthyls illustrates this trend.
| Substituent (at 2,2' positions) | Calculated Racemization Barrier (kcal/mol) | Reference |
|---|---|---|
| H | 19.5 | acs.org |
| F | 36.5 | nih.gov |
| OH (BINOL) | 39.3 | acs.org |
| CH₃ | 41.2 | nih.gov |
| Phenyl | 43.1 | nih.gov |
Solvent Effects on Racemization Energy Barrier
The optical stability of atropisomeric compounds like this compound is determined by the rotational energy barrier around the C-C single bond connecting the two naphthyl rings. Theoretical and experimental investigations into the racemization process of 1,1'-binaphthyl derivatives have revealed that the energy barrier is remarkably insensitive to the solvent environment. acs.org Quantum calculations suggest that the preferred pathway for racemization occurs through a transition state with C_i symmetry. acs.orgresearchgate.net
The primary determinant of the racemization barrier is the steric size of the substituents at the 2,2' positions, rather than electronic effects or solvation. acs.orgresearchgate.net For the parent compound, 1,1'-bi-2-naphthol (BINOL), the activation free energy for racemization is significantly high, around 37-38 kcal/mol. acs.org Experimental data for the unsubstituted 1,1'-binaphthyl show only minor variations in the racemization energy barrier across different solvents, underscoring the limited influence of the solvent. acs.org While specific data for this compound is not detailed, the principles governing its parent structure, BINOL, suggest a similar independence from solvent effects for the thermal racemization process. acs.org
It is important to note that certain reaction conditions, such as those involving single-electron transfer (SET), can significantly lower the rotational barrier by forming radical intermediates, thereby facilitating racemization. researchgate.net However, for the thermal, uncatalyzed process, the solvent's role is minimal. acs.org
| Solvent | Energy Barrier (kcal/mol) |
|---|---|
| Decalin | 23.5 |
| Diphenyl Ether | 24.1 |
| Naphthalene (B1677914) | 23.8 |
Molecular Docking Simulations
Molecular docking simulations are a powerful tool for investigating the non-covalent binding of ligands to macromolecules. In the context of this compound and its enantiomer, these simulations have been employed to study their interaction with proteins such as human serum albumin (HSA). nih.gov HSA is a major transport protein in the blood, and understanding how chiral molecules bind to it is crucial for pharmacology.
A study investigating the interaction between the enantiomers of 3,3'-Dibromo-1,1'-bi-2-naphthol and HSA utilized molecular docking to predict the binding modes. nih.gov The simulations identified potential binding sites on the albumin protein and calculated the binding energies of the ligand-protein complexes. These computational results help to elucidate the structural basis for the observed binding and provide insights into the forces driving the interaction, such as hydrogen bonding and hydrophobic interactions. nih.gov
Molecular docking simulations also play a key role in predicting the binding efficiency and the resulting chiroptical properties of the ligand-protein complex. For 3,3'-Dibromo-1,1'-bi-2-naphthol, studies have aimed to assess the ability of HSA to differentiate between the R and S enantiomers based on their binding efficiency. nih.gov Research has shown that both enantiomers act as effective ligands for HSA. nih.gov When equimolar amounts of the R and S enantiomers were introduced simultaneously, the circular dichroism (CD) signal disappeared, indicating that HSA does not exhibit a strong preference for binding one enantiomer over the other. nih.gov
Furthermore, the impact of binding on the CD spectra can be predicted and corroborated using a combination of molecular docking and Density Functional Theory (DFT) calculations. nih.gov After performing docking simulations to find the most stable binding pose, DFT calculations can be used to compute the theoretical CD spectrum of the complex. nih.gov For the 3,3'-Dibromo-1,1'-bi-2-naphthol:HSA complex, this approach correctly predicted alterations in the CD spectrum, such as a significant increase in the signal at 250 nm. nih.gov This intensification was attributed to the increased solubilization of the ligand upon binding to the protein. nih.gov
| Spectral Region | Observed Effect | Interpretation |
|---|---|---|
| 250 nm | Significant signal increase | Corroborated by theoretical calculations |
| 370 nm | Bathochromic effect (redshift) | Alteration of the chromophore's electronic environment upon binding |
Analysis of Reaction Mechanisms in Catalytic Cycles
In asymmetric catalysis, this compound serves as a crucial chiral ligand that, upon coordination with a metal center, forms a chiral catalyst. The mechanism of catalysis fundamentally involves the formation of a transient substrate-catalyst complex, which positions the substrate in a specific orientation to favor the formation of one enantiomer of the product over the other.
A well-documented example is the use of a zinc complex of 3,3'-Dibromo-BINOL in the enantioselective hetero-Diels-Alder reaction. organic-chemistry.orgresearchgate.net In this catalytic cycle, a BINOLate-zinc complex is typically prepared in situ from diethylzinc (B1219324) (Et₂Zn) and this compound. This chiral Lewis acid catalyst then coordinates with the aldehyde substrate. This coordination activates the aldehyde towards nucleophilic attack by the diene. The steric and electronic properties of the dibromo-BINOL ligand create a chiral pocket around the zinc center, forcing the aldehyde to bind in a preferred orientation. This controlled orientation dictates the facial selectivity of the diene's approach, leading to high enantiomeric excess in the resulting dihydropyranone product. organic-chemistry.orgresearchgate.net The efficiency of this substrate-catalyst complex formation and the subsequent stereocontrolled reaction is influenced by factors such as temperature and solvent. organic-chemistry.org
Supramolecular Chemistry and Materials Science Applications
Chiral Supramolecular Architectures
The C₂-symmetric and rigid chiral scaffold of BINOL derivatives is a key factor in the effective transmission of chiral information from the molecular level to the supramolecular scale. acs.org This characteristic makes compounds like (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol attractive modules for creating ordered, chiral nanoscale structures. acs.org The formation of these architectures is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures. acs.org In the case of this compound, the two hydroxyl (-OH) groups are crucial as they can act as both hydrogen bond donors and acceptors. This allows the molecules to connect with each other, forming larger, ordered assemblies. The large, flat surfaces of the naphthyl rings facilitate attractive π-π stacking interactions, which further stabilize the resulting supramolecular structures. The bromine atoms influence the electronic distribution of the aromatic system and can participate in halogen bonding, adding another layer of control over the self-assembly process. These combined interactions guide the spontaneous formation of complex and ordered chiral entities. nih.gov For instance, related chiral H₈-BINOL derivatives have been shown to self-assemble into nanovesicles in solution. nih.gov
The innate chirality of this compound can direct its self-assembly into higher-order helical structures. The formation of one-dimensional (1D) structures, such as tapes or fibers, is a known phenomenon for substituted BINOLs. A crystallographic study of the related compound, racemic 6,6'-dibromo-BINOL, revealed the formation of "homochiral tapes" where molecules are linked through O-H⋯O hydrogen bonds. acs.org This demonstrates the propensity of dibrominated BINOLs to form ordered, one-dimensional assemblies. The specific chirality of the (S)-enantiomer is expected to impart a preferential helical twist (either left- or right-handed) to these 1D chains. The process can also be influenced by the crystallization solvent, where solvent molecules can interact with the chiral host and trigger the formation of helical assemblies. rsc.org This directed assembly is critical for the development of materials with chiroptical properties.
Liquid Crystals
BINOL derivatives are recognized for their potent helical twisting properties when introduced as chiral dopants into nematic liquid crystal phases. taylorandfrancis.com A nematic phase is characterized by molecules that have long-range orientational order but no positional order. The addition of a chiral molecule like a BINOL derivative induces a macroscopic helical structure, transforming the nematic phase into a chiral nematic (N*) phase. taylorandfrancis.com
The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). The HTP is a measure of the ability of the dopant to induce a helical twist in the host liquid crystal, defined by the equation: HTP = (P·c·r)⁻¹, where 'P' is the helical pitch, 'c' is the concentration of the dopant, and 'r' is its optical purity. taylorandfrancis.com The rigid, twisted geometry of the BINOL scaffold is highly effective at disrupting the achiral packing of the host molecules and enforcing a specific chiral arrangement, making BINOL derivatives highly efficient chirality inducers. taylorandfrancis.com
Organic Semiconductors
This compound serves as a valuable precursor in the synthesis of chiral organic semiconductors. nih.gov The electronic properties inherent to its extended π-conjugated system, combined with its defined stereochemistry, make it a promising building block for materials used in optoelectronic devices. Chiral semiconductors are of particular interest for applications in circularly polarized light detection and emission, as well as in spintronics.
The bromine atoms at the 3,3'-positions are key functional groups that allow this molecule to be used as a monomer in cross-coupling polymerization reactions. This enables the creation of larger, conjugated systems where the chirality of the BINOL unit is incorporated along the polymer backbone. acs.orgnih.govresearchgate.net The ability to build well-defined chiral architectures is essential for controlling the morphology and electronic properties of the final semiconductor material.
Development of Advanced Polymers and Composites
The structural features of this compound make it a versatile monomer for the creation of advanced polymers with unique properties. The chirality, rigidity, and reactivity of the molecule can be harnessed to synthesize polymers with high thermal stability, specific optical activity, and tailored electronic characteristics.
Poly(BINOL)s are a class of polymers that incorporate the BINOL unit into their backbone. The synthesis of these polymers can be achieved by utilizing the reactivity of halogenated BINOLs like this compound. The bromine atoms serve as ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.govresearchgate.net
In a typical Suzuki-Miyaura polymerization, the dibromo-BINOL monomer can be reacted with an aryl-diboronic acid or ester. The palladium catalyst facilitates the formation of new carbon-carbon bonds at the 3 and 3' positions, extending the molecule into a polymer chain. This method allows for the synthesis of enantiomerically pure 3,3'-bis-arylated BINOL polymers with complete retention of the original compound's chirality. acs.orgnih.govresearchgate.net The resulting polymers possess a conjugated backbone imbued with the fixed axial chirality of the BINOL unit, making them promising candidates for applications in asymmetric catalysis, chiral recognition, and chiroptical materials.
Phosphorescent Copolymers
The incorporation of chiral units like this compound into polymer backbones is a key strategy for developing materials with unique chiroptical properties, including circularly polarized luminescence (CPL). While research has extensively covered fluorescent copolymers, the principles extend to phosphorescent materials, where the heavy bromine atoms on the BINOL unit can facilitate intersystem crossing, a critical process for phosphorescence.
The primary goal is to transfer the chirality from the molecular level of the BINOL unit to the macromolecular level of the copolymer, resulting in materials that emit circularly polarized light. This is often achieved through the self-assembly of block copolymers, which can form well-ordered helical or chiral nanostructures. These superstructures can amplify the dissymmetry factors of luminescence (glum), leading to strong CPL activity. nih.gov
In such systems, the this compound moiety acts as a chiral perturbation within the polymer chain. The bromine atoms are particularly significant as they can enhance the luminescent properties by preventing fluorescence quenching that might otherwise occur through intramolecular charge transfer processes. mdpi.com The synthesis of such copolymers can involve incorporating the dibromo-BINOL derivative as a monomer in a copolymerization reaction, for instance, through Suzuki–Miyaura or Sonogashira–Hagihara carbon-carbon coupling reactions to create chiral porous polymers. nih.gov These chiral polymers can exhibit strong luminescence and have potential applications in optical devices and sensors.
The chiroptical properties of these copolymers are highly dependent on the polymer's structure and its ability to form ordered secondary structures in thin films. For example, enantiopure side chains on a polymer backbone are critical for achieving cholesteric liquid crystalline ordering, which in turn leads to strong chiroptical properties in both absorption and photoluminescence.
Table 1: Chiroptical Properties of BINOL-based Polymers
| Polymer Type | Chiral Unit | Key Feature | Resulting Property | Potential Application |
|---|---|---|---|---|
| Chiral Porous Polymer | (S)-4,4'-dibromo-BINOL derivative | Porous framework | Enantioselective fluorescence | Chiral sensors |
| Block Copolymer | (S)-BINOL | Self-assembly into helical phases | Induced Circularly Polarized Luminescence (iCPL) | Optical materials |
| Fluorene Copolymer | Enantiopure side chains | Cholesteric liquid crystalline ordering | Strong chiroptical properties in thin films | Organic light-emitting diodes |
| Polysulfate | (S)-BINOL | Incorporation via click chemistry | Amorphous polymer with blue fluorescence | Fluorescent films |
Dyes and Sensors
The this compound framework is a foundational component in the design of advanced dyes and chemosensors. Its inherent chirality and modifiable structure allow for the development of sensors capable of highly selective molecular recognition, particularly for distinguishing between enantiomers. researchgate.net
BINOL-based fluorescent sensors operate on the principle of chiral recognition, where the interaction between the chiral BINOL host and a chiral guest molecule leads to a measurable change in fluorescence. nih.gov The hydroxyl groups of the BINOL unit can form hydrogen bonds with analytes like amines, alcohols, or carboxylic acids, while the naphthalene (B1677914) rings provide a platform for π-π stacking interactions. The substituents at the 3 and 3' positions play a crucial role in tuning the selectivity and sensitivity of these sensors. nih.gov
For example, polymer-based fluorescent sensors have been prepared using derivatives of this compound for the enantioselective recognition of chiral amino alcohols and amino acids. rsc.orgbldpharm.com These sensors can exhibit a "turn-on" or ratiometric fluorescent response upon binding with a specific enantiomer of an analyte, allowing for the determination of its concentration and enantiomeric excess.
Furthermore, derivatives of 3,3'-dibromo-BINOL have been incorporated into more complex dye structures, such as boron-chelate dyes. In these systems, the dibromo-BINOL unit acts as a chiral perturbing moiety, inducing chiroptical activity in an otherwise achiral chromophore. mdpi.com The electron-withdrawing nature of the bromine atoms is advantageous as it helps to restore bright emission by suppressing intramolecular charge transfer processes that would otherwise quench the fluorescence. mdpi.com This strategy has been used to create dyes with high quantum yields and significant circularly polarized luminescence.
Table 2: Applications of this compound in Dyes and Sensors
| Application | Target Analyte | Principle of Operation | Key Feature of Dibromo-BINOL |
|---|---|---|---|
| Chiral Fluorescent Sensor | Amino acids, amino alcohols | Enantioselective recognition | C2 axial chirality for specific binding |
| Colorimetric and Fluorescent Sensor | Metal ions (e.g., Fe³⁺, Al³⁺) | Complexation leading to spectral change | Serves as a platform for rhodamine derivatives |
| Boron-Chelate Dyes | N/A | Chiral perturbation of an achiral chromophore | Bromine atoms prevent fluorescence quenching |
| Enantioselective Recognition | Terpenes, 1-phenylethylamine | Host-guest interaction in porous polymers | Creates chiral binding sites within the polymer framework |
Tailored Properties in Coordination Chemistry
In coordination chemistry, this compound serves as a privileged chiral ligand for the synthesis of metal complexes with tailored catalytic and structural properties. The two hydroxyl groups form a C2-symmetric pocket that can coordinate to a metal center, creating a well-defined chiral environment. The bromine atoms at the 3 and 3' positions provide steric bulk and electronic modification, which are crucial for achieving high levels of stereocontrol in asymmetric catalysis. mdpi.com
One of the most notable applications is in the formation of chiral Lewis acid catalysts. For instance, a complex formed in situ from diethylzinc (B1219324) (Et₂Zn) and this compound has proven to be a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction. rsc.orgresearchgate.net This catalyst facilitates the reaction between aldehydes and Danishefsky's diene to produce 2,3-dihydro-4H-pyran-4-ones with excellent yields and high enantiomeric excess (up to 98% ee). rsc.orgresearchgate.net The presence of the bulky bromine atoms on the BINOL ligand is critical for the catalyst's effectiveness. rsc.org
Similarly, chiral zirconium catalysts prepared from this ligand are effective in asymmetric Strecker reactions for the synthesis of α-aminonitriles. The tailored steric and electronic properties of the ligand-metal complex guide the incoming reactants to a specific orientation, favoring the formation of one enantiomer over the other.
The versatility of this compound extends to its use in creating coordination polymers and metal-organic frameworks (MOFs). rsc.org By linking metal centers with these chiral ligands, it is possible to construct extended, porous structures with inherent chirality. These materials are of great interest for applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. The defined structure and porosity of such frameworks can be tailored by carefully selecting the metal node and the functionalization of the BINOL ligand.
Table 3: Coordination Complexes and Catalytic Applications
| Metal Center | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Zinc (Zn) | Hetero-Diels-Alder | 2-substituted 2,3-dihydro-4H-pyran-4-ones | Up to 98% | rsc.orgresearchgate.net |
| Zirconium (Zr) | Asymmetric Strecker Reaction | α-aminonitriles | >90% | |
| Zinc (Zn) | Petasis Reaction | syn-selective products | N/A | |
| N/A | Asymmetric Propargylation of Ketones | Chiral propargylated products | N/A |
Advanced Analytical Methodologies in Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the molecular framework.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.92 | Doublet (d) | Aromatic Protons |
| 7.30–7.45 | Multiplet (m) | Aromatic Protons |
| 5.21 | Singlet (s) | Hydroxyl Protons (OH) |
Note: This table is based on reported data and may vary slightly based on experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is particularly vital for confirming the regioselectivity of the bromination reaction, i.e., that the bromine atoms are located at the 3 and 3' positions. The introduction of an electron-withdrawing bromine atom causes a significant downfield shift for the carbon atom to which it is attached (C3 and C3') and influences the chemical shifts of adjacent carbons. By comparing the ¹³C NMR spectrum of the dibrominated compound to that of the parent (S)-BINOL, the absence of signals corresponding to the C3/C3' protons and the characteristic shifts of the carbon signals in the aromatic region confirm the successful and specific 3,3'-dibromination. rsc.org
Table 2: Conceptual ¹³C NMR Chemical Shift Comparison
| Carbon Position | Expected Chemical Shift Range in (S)-BINOL (ppm) | Expected Change upon 3,3'-Dibromination |
|---|---|---|
| C1, C1' | ~115-120 | Minor Shift |
| C2, C2' | ~152-155 | Minor Shift |
| C3, C3' | ~118-122 | Signal disappears from this region, C-Br bond forms, shifting the carbon signal |
| C4, C4' | ~129-132 | Shift due to adjacent bromine |
Note: This table illustrates the principle of using ¹³C NMR for confirmation. Actual chemical shifts depend on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for determining the enantiomeric purity of this compound. Due to the axial chirality of the molecule, the (S) and (R) enantiomers interact differently with the chiral environment of the CSP. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel Chiralcel® series), are commonly employed for this purpose. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram. unibo.itnih.gov
Table 3: Typical Chiral HPLC Parameters for BINOL Derivative Separation
| Parameter | Condition |
|---|---|
| Column | Daicel Chiralcel® IC or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Temperature | 25 °C (Ambient) |
Note: These are representative conditions and may require optimization for specific instruments and columns. unibo.it
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, with positive or negative peaks (known as Cotton effects) at specific wavelengths. The CD spectrum of the (S)-enantiomer is a mirror image of the (R)-enantiomer. (S)-3,3'-Dibromo-BINOL displays distinct Cotton effects, which serve as a spectroscopic fingerprint to confirm its (S)-configuration. rsc.org
Table 4: Characteristic CD Spectral Features for (S)-3,3'-Dibromo-BINOL
| Wavelength Range (nm) | Expected Sign of Cotton Effect | Associated Electronic Transition |
|---|---|---|
| ~250-370 | Distinct positive and negative peaks | π → π* transitions of the naphthyl chromophores |
Note: The exact wavelengths and intensities of CD signals are solvent-dependent. rsc.org
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer in the synthesis of chiral polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing the resulting macromolecules. GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. This technique provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. acs.orgnih.gov
Table 5: General GPC Parameters for Analysis of BINOL-Based Polymers
| Parameter | Typical Setting |
|---|---|
| Instrument | GPC/SEC System with Refractive Index (RI) Detector |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based columns (e.g., Agilent PLgel) |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform (CHCl₃) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35-40 °C |
| Calibration | Polystyrene or Polymethyl methacrylate (B99206) (PMMA) standards |
Note: Conditions must be adapted based on the specific polymer's solubility and characteristics.
X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. For this compound, this technique provides precise information on bond lengths, bond angles, and, most importantly, the dihedral angle between the two naphthyl rings. This dihedral angle is a direct measure of the twist that gives rise to the molecule's axial chirality. A dihedral angle of approximately 70° has been reported, which is consistent with the established atropisomeric nature of the BINOL framework. rsc.org The analysis also reveals the crystal packing and intermolecular interactions within the crystal lattice.
Table 6: Illustrative Crystallographic Data for a BINOL Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic, Monoclinic, or Orthorhombic |
| Space Group | P2₁, P2₁2₁2₁, etc. (chiral space groups) |
| a, b, c (Å) | Representative unit cell dimensions |
| α, β, γ (°) | Representative unit cell angles |
| Dihedral Angle | ~70° (for 3,3'-dibromo derivative) rsc.org |
Note: This table provides an example of the type of data obtained. Specific values are unique to the crystal structure of the compound being analyzed.
Future Research Directions and Emerging Applications
Exploration of Novel Derivatization Pathways
The bromine atoms at the 3 and 3' positions of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol serve as versatile synthetic handles, opening avenues for a variety of novel derivatives. A particularly promising pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the stereoretentive synthesis of 3,3'-diaryl BINOL derivatives from the unprotected dibromo precursor. The reaction proceeds with complete retention of enantiopurity, which is crucial for applications in asymmetric catalysis. The use of specialized catalyst systems, such as those employing Pd(OAc)₂ with tailored ligands, has enabled these transformations under mild conditions. nih.govresearchgate.net
Further research is directed towards expanding the scope of arylboronic acids that can be coupled, leading to a diverse library of 3,3'-diaryl BINOLs with finely tuned steric and electronic properties. These new derivatives are expected to exhibit unique catalytic activities and selectivities. arkat-usa.org
Another area of exploration is the further functionalization of the binaphthyl core, for instance, through subsequent bromination at the 6 and 6' positions. While the electron-donating oxygen atoms typically direct bromination to these positions, the presence of substituents at the 3 and 3' positions can influence this selectivity. nih.gov Understanding and controlling these regioselective substitutions will enable the synthesis of tetra-substituted BINOL derivatives with complex three-dimensional structures.
Development of Next-Generation Chiral Catalysts
This compound is a cornerstone in the development of advanced chiral catalysts. A significant advancement is the in situ preparation of a highly efficient BINOLate-zinc catalyst from (S)-3,3'-dibromo-BINOL and diethylzinc (B1219324) (Et₂Zn). This complex has proven to be an exceptionally effective catalyst for the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes. researchgate.netorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are important chiral building blocks in organic synthesis. The catalyst demonstrates high yields and excellent enantioselectivities, as detailed in the table below.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Benzaldehyde | >99 | 95.1 |
| 2-Bromobenzaldehyde | >99 | 94.5 |
| 2-Methoxybenzaldehyde | >99 | 98.2 |
| (E)-Cinnamaldehyde | 82 | 89.7 |
| Furfural | >99 | 96.4 |
Future research is focused on creating bifunctional catalysts derived from this scaffold. By introducing both a Lewis acid and a Lewis base functionality onto the 3,3'-disubstituted BINOL framework, catalysts can be designed to activate both reaction partners simultaneously, leading to enhanced reactivity and stereoselectivity. arkat-usa.orgrsc.org The development of such catalysts derived from this compound is a promising avenue for novel asymmetric transformations.
Integration into Multi-Component Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The development of chiral catalysts that can control the stereochemistry of these complex transformations is a significant challenge. While direct applications of catalysts derived from this compound in MCRs are still an emerging field, the potential is substantial.
The 3,3'-diaryl BINOL derivatives, accessible from the dibromo precursor, are prime candidates for use as ligands in metal-catalyzed MCRs. Their tunable steric and electronic properties could allow for precise control over the intricate transition states involved in these reactions. Future research will likely focus on designing metal complexes of these modified BINOLs and evaluating their efficacy in orchestrating enantioselective multi-component cascade reactions.
Expanded Applications in Biomedical Diagnostics
The rigid, chiral scaffold of BINOL derivatives makes them excellent platforms for the development of fluorescent sensors for chiral recognition. nih.gov An emerging application lies in the use of these sensors for biomedical diagnostics, particularly for the detection and quantification of enantiomers of biologically important molecules like amino acids. rsc.org
This compound can serve as a key starting material for such sensors. A plausible synthetic route involves the conversion of the dibromo compound to (S)-3,3'-diformyl-1,1'-bi-2-naphthol. This diformyl derivative can then be condensed with chiral amines, such as amino acid esters, to create Schiff base ligands. These ligands, upon complexation with metal ions like Zn²⁺, often exhibit enantioselective fluorescence enhancement or quenching in the presence of specific amino acid enantiomers. mdpi.com This allows for the determination of the enantiomeric composition of amino acid samples, which is critical in various biomedical and pharmaceutical contexts.
Future work will focus on synthesizing a broader range of these sensors from the dibromo precursor and tailoring their structures to achieve high sensitivity and selectivity for specific biologically relevant analytes.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly influencing the synthesis of important chemical compounds. For this compound, this involves developing more environmentally benign methods for both the synthesis of the parent (S)-BINOL and the subsequent bromination step.
Traditional synthesis of BINOL often involves the use of transition metal oxidants. Greener alternatives are being explored, such as the use of clay-based catalysts like Cu-Montmorillonite for the oxidative coupling of 2-naphthol. rsisinternational.orgaacmanchar.edu.in These heterogeneous catalysts can often be recovered and reused, reducing waste.
The bromination of (S)-BINOL itself is another area for improvement. Conventional methods may use elemental bromine, which poses handling and environmental risks. Future research is likely to focus on the application of greener bromination agents and catalytic systems. For example, the use of heterogeneous catalysts, such as Fe₂O₃/zeolite systems, for the bromination of aromatic compounds could be adapted for the selective dibromination of (S)-BINOL. nih.gov Such approaches would minimize the use of hazardous reagents and simplify product purification, aligning the synthesis of this important chiral compound with the goals of sustainable chemistry.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol?
The synthesis typically involves bromination of (S)-1,1'-bi-2-naphthol (BINOL) using bromine or electrophilic brominating agents under controlled conditions to ensure regioselectivity at the 3,3' positions. Characterization includes:
- Purity analysis : Gas chromatography (GC) and thin-layer chromatography (TLC) are used to verify ≥97% purity .
- Chiral integrity : Polarimetry or chiral HPLC confirms enantiomeric excess (ee) ≥98% .
- Structural confirmation : H/C NMR and high-resolution mass spectrometry (HRMS) validate the molecular structure (CHBrO, MW 444.12) .
Basic: How does this compound function as a chiral ligand in asymmetric catalysis?
The bromine substituents at the 3,3' positions enhance steric bulk and electronic effects, improving enantioselectivity in reactions like the Strecker synthesis and Hetero Diels-Alder reactions. The ligand coordinates to metals (e.g., Zr, Zn) to form chiral complexes that induce asymmetry in substrates. For example, in zinc-catalyzed reactions, it enables ee values >90% by controlling transition-state geometry .
Advanced: What experimental parameters optimize catalytic efficiency in enantioselective allylation using this compound?
Key parameters include:
- Solvent selection : Concentrated tert-butanol improves reaction rates and stereocontrol .
- Catalyst loading : 0.1–10 mol% ligand-to-metal ratios balance cost and efficiency .
- Temperature : Reactions at –65°C to 0°C minimize racemization .
- Substrate scope : Cyclic enones and α-iodo ketones yield high ee (85–99%) under optimized conditions .
Advanced: How can enantiomeric excess (ee) of reaction products be determined using this compound?
- Chiral solvating agent (CSA) in NMR : (S)-(-)-3,3'-Dibromo-BINOL forms diastereomeric complexes with analytes (e.g., flavanones), splitting H NMR signals for ee calculation. Results correlate with chiral HPLC data (R > 0.99) .
- Solid-phase extraction (SPE) : MOF-based SPE columns adsorb enantiomers differentially. UV-Vis at 335 nm quantifies ee via linear calibration (R = 0.9984) .
Advanced: What mechanistic insights explain its role in enantioselective conjugate allylation?
The ligand’s rigid binaphthyl backbone and bromine atoms create a chiral pocket that aligns the allylboronate donor and enone acceptor spatially. DFT studies suggest π-π interactions and hydrogen bonding stabilize the transition state, favoring (R)- or (S)-product formation depending on ligand configuration .
Advanced: How does (S)-(-)-3,3'-Dibromo-BINOL interact with biomolecules like human serum albumin (HSA)?
Circular dichroism (CD) studies show HSA binds both enantiomers without preference, but complexation increases solubility and alters CD signals (e.g., bathochromic shift at 370 nm). Molecular docking reveals hydrophobic interactions and hydrogen bonding with HSA’s subdomain IIA .
Advanced: How does its catalytic performance compare to other BINOL derivatives?
- vs. 6,6'-Dibromo-BINOL : The 3,3'-substitution pattern provides better steric shielding, improving ee in zinc-catalyzed reactions (98% vs. 85% for 6,6' derivatives) .
- vs. Octahydro-BINOL : Hydrogenated derivatives reduce rigidity, lowering enantioselectivity in allylation (70–80% ee) .
Advanced: What protocols validate its use in solid-phase extraction for chiral separations?
- Column preparation : MOF-coated SPE columns are conditioned with n-hexane/isopropanol (70:30).
- Sample loading : 2 mL of 3 mmol L (±)-BINOL solution is passed through the column.
- Elution analysis : UV-Vis quantifies (S)-enantiomer recovery (98%) vs. (R)-enantiomer (62%) .
Advanced: How do spectroscopic properties change upon complexation with metal ions?
Complexation with Zn induces fluorescence enhancement in aqueous solutions (HEPES buffer, pH 7.4). The ligand’s 3,3'-diformyl derivative shows dual emission (350 nm and >500 nm) when bound to amino acids, enabling simultaneous concentration and ee determination .
Advanced: What strategies mitigate racemization during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
